molecular formula C14H24N2O7 B13054202 Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate

Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate

Cat. No.: B13054202
M. Wt: 332.35 g/mol
InChI Key: SQLRCVJSCQBVBQ-HHDYSPPTSA-N
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Description

Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique hexahydrocyclopenta[b][1,4]oxazine structure, which is a bicyclic system containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrocyclopenta[b][1,4]oxazine ring system, followed by the introduction of the tert-butyl and amino groups. The final step involves the formation of the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H24N2O7

Molecular Weight

332.35 g/mol

IUPAC Name

tert-butyl (4aR,7S,7aR)-7-amino-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;oxalic acid

InChI

InChI=1S/C12H22N2O3.C2H2O4/c1-12(2,3)17-11(15)14-6-7-16-10-8(13)4-5-9(10)14;3-1(4)2(5)6/h8-10H,4-7,13H2,1-3H3;(H,3,4)(H,5,6)/t8-,9+,10+;/m0./s1

InChI Key

SQLRCVJSCQBVBQ-HHDYSPPTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H]2[C@H]1CC[C@@H]2N.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CCC2N.C(=O)(C(=O)O)O

Origin of Product

United States

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